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(R)-(+)-O-

Demethylbuchenavianine

Cat. No. B12362443

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-O-Demethylbuchenavianine is a naturally occurring flavonoidal alkaloid that has
emerged as a subject of interest in kinase inhibition and antiviral research. This document
provides detailed application notes and experimental protocols for investigating its mechanism
of action. The primary mechanism identified is the inhibition of Cyclin-Dependent Kinases
(CDKs), specifically CDK1 and CDK5.[1] Additionally, earlier studies have reported moderate
anti-HIV activity, though the precise mechanism for this effect is less defined.[2] These
protocols are intended to guide researchers in the further characterization of this compound's

biological activities.

Quantitative Data Summary

The inhibitory activity of (R)-(+)-O-Demethylbuchenavianine against key protein kinases has
been quantified, providing essential data for its characterization as a kinase inhibitor. The
following table summarizes the reported half-maximal inhibitory concentrations (IC50).
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Target Kinase

(R)-(+)-O-
Demethylbuchenavianine
IC50 (M)

Reference

CDK1 1.1 [1]
CDK5 0.95 [1]
GSK3 >10 [1]
CLK1 >10 [1]
DYRK1A >10 [1]

Primary Mechanism of Action: CDK Inhibition

(R)-(+)-O-Demethylbuchenavianine acts as a potent inhibitor of Cyclin-Dependent Kinase 1
(CDK1) and Cyclin-Dependent Kinase 5 (CDK5).[1] CDKs are crucial regulators of the cell
cycle and various neuronal functions. Their inhibition can lead to cell cycle arrest and

apoptosis, making them attractive targets for cancer therapy. CDKS5, in particular, is implicated
in neurodegenerative diseases. The inhibitory action of (R)-(+)-O-Demethylbuchenavianine

on these kinases suggests its potential therapeutic application in oncology and neurology.
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Figure 1: Simplified signaling pathway of CDK1 and CDKS5 inhibition.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/22352892/
https://pubmed.ncbi.nlm.nih.gov/22352892/
https://pubmed.ncbi.nlm.nih.gov/22352892/
https://pubmed.ncbi.nlm.nih.gov/22352892/
https://pubmed.ncbi.nlm.nih.gov/22352892/
https://www.benchchem.com/product/b12362443?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22352892/
https://www.benchchem.com/product/b12362443?utm_src=pdf-body
https://www.benchchem.com/product/b12362443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Secondary Reported Bioactivity: Anti-HIV Potential

Early studies on extracts from Buchenavia capitata identified O-Demethylbuchenavianine as its
most active anti-HIV constituent, demonstrating moderate cytoprotective effects in CEM-SS
cells.[2] The precise molecular target for this antiviral activity has not been fully elucidated but
may be distinct from or a downstream consequence of its kinase inhibitory effects. Further
investigation is required to determine if the mechanism involves inhibition of key HIV enzymes
such as reverse transcriptase or protease.

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory and potential anti-
HIV activity of (R)-(+)-O-Demethylbuchenavianine. These should be optimized based on
specific laboratory conditions and equipment.

In Vitro CDK1/CDKS5 Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of (R)-(+)-O-
Demethylbuchenavianine on CDK1 and CDKS5 activity. A common method is a luminescence-
based assay that measures ATP consumption.

Materials:

¢ Recombinant human CDK1/Cyclin B and CDK5/p25 enzymes

o Kinase substrate (e.g., Histone H1 for CDK1, specific peptide for CDK5)
e (R)-(+)-O-Demethylbuchenavianine

o ATP

» Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM
DTT)

¢ Luminescence-based kinase assay kit (e.g., ADP-Glo™)

o White, opaque 96-well or 384-well plates
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o Plate reader with luminescence detection capabilities
Procedure:

o Compound Preparation: Prepare a stock solution of (R)-(+)-O-Demethylbuchenavianine in
DMSO. Create a serial dilution series to test a range of concentrations.

o Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer to each well.

e Inhibitor Addition: Add the diluted (R)-(+)-O-Demethylbuchenavianine or DMSO (vehicle
control) to the appropriate wells.

« Initiation: Start the kinase reaction by adding ATP to each well.
 Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Detection: Stop the reaction and measure the remaining ATP by adding the detection
reagent from the kinase assay kit according to the manufacturer's instructions.

o Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition
for each concentration of the compound and determine the IC50 value by fitting the data to a
dose-response curve.
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Figure 2: General workflow for an in vitro kinase inhibition assay.
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HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol provides a framework to investigate if the anti-HIV activity of (R)-(+)-O-
Demethylbuchenavianine is due to the inhibition of HIV-1 Reverse Transcriptase. A
colorimetric or fluorescent assay is commonly used.

Materials:

Recombinant HIV-1 Reverse Transcriptase

(R)-(+)-O-Demethylbuchenavianine

HIV-1 RT assay kit (containing template, primer, dNTPs, and detection reagents)

96-well microtiter plates

Plate reader (colorimetric or fluorescence)
Procedure:

e Compound Preparation: Prepare a dilution series of (R)-(+)-O-Demethylbuchenavianine in
an appropriate solvent (e.g., DMSO).

o Reaction Mixture: Prepare the reaction mixture containing the template/primer hybrid,
dNTPs, and assay buffer as per the kit instructions.

« Inhibitor and Enzyme Addition: Add the diluted compound or vehicle control to the wells,
followed by the HIV-1 RT enzyme.

 Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

» Detection: Stop the reaction and quantify the newly synthesized DNA using the detection
reagents provided in the kit. This often involves the capture of a labeled DNA product on the
plate surface and subsequent detection with a substrate that produces a colorimetric or
fluorescent signal.

o Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percent
inhibition for each compound concentration and determine the IC50 value.
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Logical Relationships and Further Research

The established mechanism of action of (R)-(+)-O-Demethylbuchenavianine is CDK
inhibition. The reported anti-HIV activity could be a downstream effect of CDK inhibition, as
some CDKs are known to be involved in the HIV replication cycle, or it could be an
independent activity. Further research is warranted to delineate these possibilities.
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Figure 3: Logical relationship between the observed bioactivities.

Future Directions:

o Stereoselectivity: Directly compare the CDK inhibitory and anti-HIV activities of the (R)-(+)
and (S)-(-) enantiomers to understand the stereochemical requirements for each activity.

o Anti-HIV Mechanism: Conduct further studies to identify the specific molecular target of the
anti-HIV activity, including assays for HIV protease and integrase inhibition.

e In Vivo Studies: Evaluate the efficacy and safety of (R)-(+)-O-Demethylbuchenavianine in
relevant animal models of cancer or neurodegenerative diseases.

o Cell-Based Assays: Investigate the effects of the compound on cell cycle progression and
apoptosis in cancer cell lines to confirm the downstream effects of CDK inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mechanism-of-action-of-r-o-demethylbuchenavianine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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